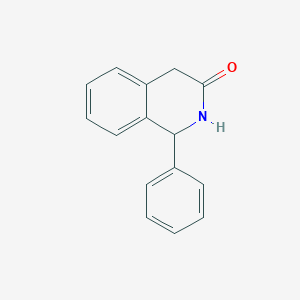

![molecular formula C7H13N B049918 4-Azaspiro[2.5]octane CAS No. 124269-04-1](/img/structure/B49918.png)

4-Azaspiro[2.5]octane

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Azaspiro[2.5]octane and related compounds involves complex organic synthesis techniques. Research on related structures, such as phosphorated 1,3-azoles and poly[octanediol-co-(citric acid)-co-(sebacic acid)] elastomers, highlights the diverse synthetic approaches employed in creating spiro compounds and related derivatives. These methods include the use of metallic derivatives, cross-coupling reactions, and catalyst-free polyesterification reactions, which are pivotal in the construction of such intricate molecular architectures (E. Abdurakhmanova et al., 2018) (I. Djordjevic et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of 4-Azaspiro[2.5]octane derivatives is essential for understanding their chemical reactivity and properties. Techniques such as crystallography and spectroscopy are often utilized to elucidate the detailed molecular geometry and electronic structure of these compounds. Studies on related azine and indole compounds provide insights into the strategies for analyzing complex organic molecules and their structural classifications (J. Safari & Soheila Gandomi-Ravandi, 2014).

Chemical Reactions and Properties

The chemical reactivity of 4-Azaspiro[2.5]octane derivatives encompasses a range of reactions, including photoisomerization in azobenzenes, which illustrates the dynamic behavior of certain spiro compounds under light irradiation. Such properties are crucial for their applications in molecular devices and functional materials (H. Bandara & S. Burdette, 2012).

Physical Properties Analysis

The physical properties of 4-Azaspiro[2.5]octane and its derivatives, such as solubility, melting point, and stability, are critical for their practical application. While specific studies on 4-Azaspiro[2.5]octane are limited, research on related compounds like 1,2,3-triazoles and dihydropyridines provides a framework for understanding how structural variations influence these properties (C. Kaushik et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental to the utility of 4-Azaspiro[2.5]octane derivatives in synthetic chemistry and potential applications. Investigations into the synthetic routes and reactivity of azines and oxadiazoles, for example, reveal the complexity and versatility of nitrogen-containing compounds (J. Safari & Soheila Gandomi-Ravandi, 2014).

Aplicaciones Científicas De Investigación

-

Organic Chemistry

- Application : Synthesis of 2-azaspiro[3.4]octane .

- Method : The synthesis of 2-azaspiro[3.4]octane was achieved through three successful routes. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .

- Results : All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .

-

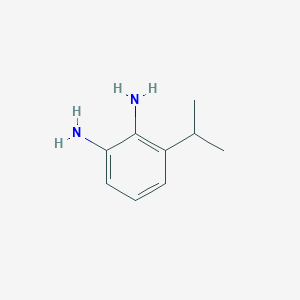

Medicinal Chemistry

- Application : Design and synthesis of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones for potential antitumor activity .

- Method : The synthesis of these derivatives was achieved through a key step of metal-catalyzed cascade cyclization .

- Results : Preliminary antiproliferative tests have shown that the anticancer activities of acetyl-protected mannose-linked sulfonylazaspirodienone derivatives have been greatly improved .

-

Chemical Synthesis

- Application : Facile synthesis of 2-azaspiro[3.4]octane .

- Method : The synthesis of 2-azaspiro[3.4]octane was achieved through three successful routes. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .

- Results : All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .

-

Chemical Engineering

- Application : Continuous, efficient and safe synthesis of 1-oxa-2-azaspiro[2.5]octane in a microreaction system .

- Method : The synthesis of 1-oxa-2-azaspiro[2.5]octane was achieved in a microreaction system containing predispersion, reaction and phase separation .

- Results : The concentration of 1-oxa-2-azaspiro[2.5]octane in the product obtained by the microreaction system (~2.0 mol·L -1) was much higher than that obtained by batch technology (0.2–0.4 mol·L -1), demonstrating that the continuous-flow synthesis would be a more efficient substitute for batch synthesis .

-

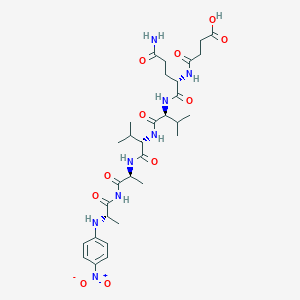

Pharmaceutical Chemistry

- Application : Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead .

- Method : A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block, exploring diverse variants of the molecular periphery, including various azole substituents .

- Results : The in vitro inhibitory activities of the synthesized compounds were assessed against Mycobacterium tuberculosis H37Rv. As a result, a remarkably potent antitubercular lead displaying a minimal inhibitory concentration of 0.016 μg/mL was identified .

-

Chemical Engineering

- Application : Continuous, efficient and safe synthesis of 1-oxa-2-azaspiro[2.5]octane in a microreaction system .

- Method : The synthesis of 1-oxa-2-azaspiro[2.5]octane was achieved in a microreaction system containing predispersion, reaction and phase separation .

- Results : The concentration of 1-oxa-2-azaspiro[2.5]octane in the product obtained by the microreaction system (~2.0 mol·L -1) was much higher than that obtained by batch technology (0.2–0.4 mol·L -1), demonstrating that the continuous-flow synthesis would be a more efficient substitute for batch synthesis .

Safety And Hazards

The safety data sheet for a related compound, 7-oxa-4-azaspiro[2.5]octane, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

4-azaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6-8-7(3-1)4-5-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFHYYCWZWCTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608349 | |

| Record name | 4-Azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azaspiro[2.5]octane | |

CAS RN |

124269-04-1 | |

| Record name | 4-Azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

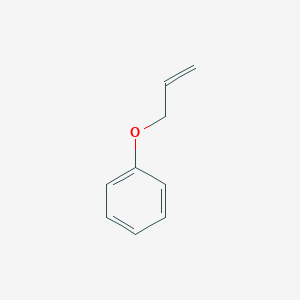

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)

![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)